Chemical structure and physicochemical properties of 3-(1H-Indol-1-yl)prop-2-enoic acid
Chemical structure and physicochemical properties of 3-(1H-Indol-1-yl)prop-2-enoic acid
An In-depth Technical Guide to 3-(1H-Indol-1-yl)prop-2-enoic Acid: Structure, Properties, and Synthesis
Executive Summary
This technical guide provides a comprehensive analysis of 3-(1H-Indol-1-yl)prop-2-enoic acid, a unique indole derivative with significant potential in medicinal chemistry and materials science. A critical distinction is drawn between this N-substituted isomer and its more extensively studied C-substituted counterpart, 3-(1H-Indol-3-yl)prop-2-enoic acid (indole-3-acrylic acid). While experimental data for the title compound is limited, this guide synthesizes information from related structures and foundational chemical principles to predict its physicochemical properties, outline a robust synthetic methodology, and propose expected spectral characteristics. This document is intended for researchers, chemists, and drug development professionals seeking to explore the untapped potential of N-functionalized indole scaffolds.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. The functionalization of the indole nucleus can occur at either the carbon framework or the nitrogen atom, leading to isomers with distinct chemical and biological profiles.
This guide focuses specifically on 3-(1H-Indol-1-yl)prop-2-enoic acid , where an acrylic acid moiety is attached to the N1 position of the indole ring. This contrasts with the widely researched 3-(1H-Indol-3-yl)prop-2-enoic acid , where the attachment is at the C3 position.[3][4] This structural difference, while seemingly minor, profoundly influences the molecule's stereoelectronics, hydrogen bonding capacity, and overall physicochemical behavior, offering a different vector for chemical exploration and biological targeting.
Chemical Structure and Stereochemistry
The molecular structure of 3-(1H-Indol-1-yl)prop-2-enoic acid consists of two key components:
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The Indole Nucleus: A bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring.
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The N-Prop-2-enoic Acid Substituent: An acrylic acid group directly bonded to the nitrogen atom of the pyrrole ring.
The attachment at the nitrogen atom saturates its traditional role as a hydrogen bond donor, fundamentally altering its interaction profile compared to the C3 isomer, which retains the N-H group.[5]
Furthermore, the presence of the carbon-carbon double bond in the prop-2-enoic acid chain introduces the possibility of geometric isomerism, resulting in (E)- and (Z)-diastereomers. The (E)-isomer, or trans-isomer, is generally the more thermodynamically stable and, therefore, the expected major product in most synthetic preparations.
Physicochemical Properties
Direct, experimentally verified physicochemical data for 3-(1H-Indol-1-yl)prop-2-enoic acid is not widely available in the literature. However, we can establish a reliable profile by combining theoretical predictions with comparative data from its well-characterized C3-isomer, (E)-3-(1H-indol-3-yl)prop-2-enoic acid.
| Property | 3-(1H-Indol-1-yl)prop-2-enoic acid (Predicted/Theoretical) | (E)-3-(1H-Indol-3-yl)prop-2-enoic acid (Experimental Data) |
| Molecular Formula | C₁₁H₉NO₂ | C₁₁H₉NO₂[3][4] |
| Molecular Weight | 187.19 g/mol | 187.19 g/mol [4][6] |
| Appearance | Expected to be a crystalline solid, potentially white to light yellow | Light yellow to yellow-beige crystalline powder[3] |
| pKa (Acidic) | Predicted ~4.2 - 4.6 | 4.59 ± 0.10 (Predicted)[3], 4.15 (Predicted)[7] |
| LogP | Predicted ~2.0 - 2.4 | 2.29 (Predicted)[7], 2.2 (Computed)[4] |
| Water Solubility | Predicted to have limited solubility in water | Sparingly soluble in water[3] |
| Melting Point | Not established | ~185 °C[6] |
| Hydrogen Bond Donors | 1 (from -COOH) | 2 (from -COOH and N-H)[7] |
| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | 2 (from C=O and -OH)[7] |
Expert Analysis of Properties: The most significant difference lies in the hydrogen bonding capacity. The C3-isomer possesses an N-H proton, making it both a hydrogen bond donor and acceptor at the indole nucleus. In contrast, the N1-isomer lacks this N-H proton, which is expected to reduce its melting point and alter its solubility profile and crystal packing. The pKa of the carboxylic acid is predicted to be similar in both isomers, as the electronic influence of the indole ring on the distant acid group is comparable in both configurations.
Proposed Synthesis Methodology
A robust and efficient synthesis of 3-(1H-Indol-1-yl)prop-2-enoic acid can be achieved via the Michael addition of indole to an acrylate electrophile, followed by hydrolysis. This method is favored for its operational simplicity and high atom economy.
Proposed Synthetic Workflow Diagram
Caption: Proposed synthesis of 3-(1H-Indol-1-yl)prop-2-enoic acid.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize Ethyl (E)-3-(1H-indol-1-yl)prop-2-enoate and subsequently hydrolyze it to the target acid.
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Step 1: Deprotonation of Indole.
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).
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Add indole (1.0 eq). Stir until fully dissolved.
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Cool the solution to 0 °C using an ice bath.
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Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise.
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Causality: A strong, non-nucleophilic base is required to deprotonate the indole N-H quantitatively without competing in the subsequent addition reaction. DMF is an ideal polar aprotic solvent to solvate the resulting anion.
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-
-
Step 2: Michael Addition.
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While maintaining the temperature at 0 °C, add ethyl propiolate (1.05 eq) dropwise to the solution of the indole anion.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
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Causality: The indole anion acts as a soft nucleophile, attacking the β-carbon of the electron-deficient alkyne in a conjugate addition. The reaction is expected to yield the thermodynamically more stable (E)-isomer.
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-
-
Step 3: Aqueous Workup and Purification.
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Once the reaction is complete, quench carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude ester product by column chromatography on silica gel.
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-
Step 4: Saponification (Ester Hydrolysis).
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Dissolve the purified ethyl ester in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours.
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Causality: Basic hydrolysis (saponification) is a standard and irreversible method for converting an ester to a carboxylate salt.
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-
-
Step 5: Acidification and Isolation.
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After cooling to room temperature, remove the ethanol under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 1M hydrochloric acid (HCl).
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The final product, 3-(1H-Indol-1-yl)prop-2-enoic acid, should precipitate as a solid.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.
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Anticipated Spectral Characteristics
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected data would be distinct from its C3-isomer.
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¹H NMR:
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Indole Protons: The signals for the indole ring protons would be present in the aromatic region (~7.0-8.0 ppm). The H2 and H3 protons on the pyrrole ring would show characteristic shifts due to N-substitution.
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Olefinic Protons: Two doublets would be observed for the vinyl protons (~6.0-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz) confirming the (E)-stereochemistry.
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Key Differentiator: The most notable difference from the C3-isomer would be the absence of the characteristic N-H singlet, which typically appears far downfield (>10 ppm in DMSO-d₆).[5]
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-
¹³C NMR:
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The spectrum would show 11 distinct carbon signals.
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A signal for the carboxylic acid carbonyl carbon would be present around 165-170 ppm.
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Signals for the two olefinic carbons and the eight indole carbons would also be observed in their expected regions.
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Infrared (IR) Spectroscopy:
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A broad O-H stretch from the carboxylic acid would be prominent around 2500-3300 cm⁻¹.
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A sharp C=O stretch from the carboxylic acid would appear around 1700-1725 cm⁻¹.
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A C=C stretch from the alkene would be visible around 1625-1645 cm⁻¹.
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Key Differentiator: Unlike the C3-isomer, there would be no N-H stretching band around 3300-3400 cm⁻¹.[8]
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Mass Spectrometry (MS):
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The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 187 or 188, respectively, confirming the molecular weight.
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Potential Applications and Future Research
While direct biological data is scarce, the unique structure of 3-(1H-Indol-1-yl)prop-2-enoic acid suggests several promising avenues for research. Derivatives of the related C3-isomer have demonstrated a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][9]
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Medicinal Chemistry: The N1-substituted scaffold could be used to develop novel therapeutic agents. The absence of the N-H donor and the altered geometry relative to the C3-isomer could lead to new structure-activity relationships (SAR) and potentially improved selectivity or pharmacokinetic profiles for various biological targets.
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Materials Science: The conjugated system of the molecule makes it a candidate for research into organic electronics, dyes, and molecular sensors.
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Comparative Biology: A direct comparison of the biological activities of the N1- and C3-isomers would provide valuable insights into the pharmacophoric requirements of indole-based agents, clarifying the role of the N-H moiety in target binding.
Conclusion
3-(1H-Indol-1-yl)prop-2-enoic acid represents an under-explored yet highly promising chemical entity. By leveraging established chemical principles and comparative analysis with its C3-isomer, this guide has outlined its core structural features, predicted physicochemical properties, and detailed a practical synthetic route. The distinct stereoelectronic profile resulting from N1-functionalization opens new doors for innovation in drug discovery and materials science, warranting further investigation by the scientific community.
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